molecular formula C16H15NO3 B6378724 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 874347-60-1

6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%

Cat. No. B6378724
CAS RN: 874347-60-1
M. Wt: 269.29 g/mol
InChI Key: JPNSEGQHYIBXQR-UHFFFAOYSA-N
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Description

6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% (hereafter referred to as 6-DFCPA) is an organic compound that has a wide range of applications in scientific research. It is a versatile compound, with numerous uses in laboratory experiments, and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

6-DFCPA acts as an inhibitor of enzymes, such as cytochrome P450 enzymes. It binds to the active site of the enzyme, blocking the binding of substrates and preventing the enzyme from carrying out its normal function. This mechanism of action has been studied extensively, and has been found to be effective in inhibiting the activity of several enzymes.
Biochemical and Physiological Effects
6-DFCPA has been studied for its biochemical and physiological effects. It has been found to be an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other molecules. It has also been found to inhibit the activity of other enzymes, such as proteases and phosphatases. In addition, 6-DFCPA has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

6-DFCPA has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a wide range of experiments, and it is relatively easy to synthesize. It is also relatively stable and has a low toxicity. However, 6-DFCPA also has some limitations. It is not very soluble in water, and it can be difficult to purify. In addition, it can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for 6-DFCPA research. One potential direction is to further investigate its mechanism of action, and to develop new inhibitors based on its structure. Another potential direction is to investigate its potential therapeutic uses, such as its anti-inflammatory and antioxidant properties. In addition, 6-DFCPA could be used to synthesize new drugs, peptides, and peptidomimetics. Finally, 6-DFCPA could be used to study the biochemistry of proteins, and to develop new methods for synthesizing pharmaceuticals.

Synthesis Methods

6-DFCPA is synthesized by a two-step reaction process. First, 4-chloro-2-formylphenol is reacted with N,N-dimethylaminocarbonyl chloride in the presence of a base such as potassium carbonate. This reaction yields 6-[4-(N,N-dimethylaminocarbonyl)phenyl]-2-formylphenol, which is then purified by distillation. The final product is 6-DFCPA, 95%.

Scientific Research Applications

6-DFCPA has a wide range of applications in scientific research. It has been used in studies of the biochemistry of proteins, in the synthesis of pharmaceuticals, and as a reagent in organic synthesis. It has also been used in studies of the metabolism of drugs and in the development of new drugs. It has also been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

properties

IUPAC Name

4-(3-formyl-2-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(2)16(20)12-8-6-11(7-9-12)14-5-3-4-13(10-18)15(14)19/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNSEGQHYIBXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685294
Record name 3'-Formyl-2'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol

CAS RN

874347-60-1
Record name 3'-Formyl-2'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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